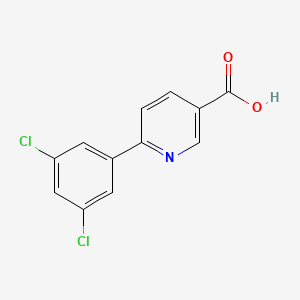

6-(3,5-二氯苯基)烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(3,5-Dichlorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H7Cl2NO2 . It has an average mass of 268.095 Da and a mono-isotopic mass of 266.985382 Da . This compound is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl(4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis . The synthesis of 2-oxo (thio)nicotinonitriles involves the condensation of 1,3-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of 6-(3,5-Dichlorophenyl)nicotinic acid consists of a pyridine ring carrying two carboxy groups in the 3- and 5-positions .科学研究应用

Synthesis of Novel Nicotinic Acid Derivatives

Nicotinic acid is used as a starting compound in the synthesis of novel nicotinic acid derivatives . It is subjected to a series of condensation reactions with appropriate aldehydes to obtain a series of acylhydrazones . Some of these acylhydrazones show promising activity against Gram-positive bacteria .

Antimicrobial Activity

The acylhydrazones derived from nicotinic acid exhibit antimicrobial activity. For instance, some compounds show significant activity against Staphylococcus epidermidis ATCC 12228 and Staphylococcus aureus ATCC 43300 .

Synthesis of 1,3,4-Oxadiazoline Derivatives

The acylhydrazones are subjected to a cyclization reaction in acetic anhydride to obtain new 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives . These derivatives also exhibit antimicrobial activity .

Cytotoxicity

The best performing compounds derived from nicotinic acid do not show cytotoxicity against normal cell lines . This makes them potential candidates for use in the prevention and treatment of infections caused by pathogenic or opportunistic microorganisms .

Plant Disease Resistance

Nicotinic acid derivatives, including 2,6-dichloroisonicotinic acid, have been used to induce plant resistance against diseases . They act as elicitors, stimulating the immune system of plants and making them resistant to infections .

Systemic Acquired Resistance (SAR) in Plants

2,6-Dichloroisonicotinic acid has been identified as a synthetic inducer of plant resistance against bacteria and fungi . It increases the resistance of various plants to diseases caused by pathogens .

作用机制

- 6-(3,5-Dichlorophenyl)nicotinic acid primarily interacts with nicotinic cholinergic receptors . These receptors are found in various tissues, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .

- Upon binding to nicotinic receptors, 6-(3,5-Dichlorophenyl)nicotinic acid exerts two effects:

- The compound’s downstream effects involve multiple pathways:

Target of Action

Mode of Action

Biochemical Pathways

属性

IUPAC Name |

6-(3,5-dichlorophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUUXDZIZHGFQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647040 |

Source

|

| Record name | 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-Dichlorophenyl)nicotinic acid | |

CAS RN |

887976-70-7 |

Source

|

| Record name | 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)